5-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone
Description
Historical Context of Pyrazole-Sulfone Conjugates in Chemical Research
Pyrazole-sulfone conjugates emerged from parallel advancements in heterocyclic and organosulfur chemistry. The pyrazole nucleus, first isolated from watermelon seeds in 1959, rapidly gained prominence due to its stability, aromaticity, and adaptability to substitution. Early applications focused on agrochemicals, but the discovery of pyrazole-based nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib in the 1990s shifted attention to medicinal uses. Sulfones, meanwhile, were historically employed as solvents and polymer precursors until their electron-deficient nature was harnessed for directing regioselective reactions in organic synthesis.
The fusion of these motifs began in the early 2000s, driven by the need to enhance pyrazole derivatives’ pharmacokinetic properties. Sulfone groups, when appended to pyrazole rings, were found to stabilize molecular conformations via hydrogen bonding and π-stacking interactions, as evidenced by studies on η²-arenium complexes. For example, methyl phenyl sulfone derivatives demonstrated enhanced binding affinity to serotonin receptors when paired with pyrazole scaffolds. This synergy laid the groundwork for synthesizing advanced conjugates like 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone, which combines methoxy-substituted aryl groups with a sulfone at the pyrazole’s 4-position.
Position of the Compound in Contemporary Medicinal Chemistry
In modern drug discovery, 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone exemplifies the strategic use of substituents to optimize bioactivity. The methoxyphenyl group at the 5-position introduces electron-donating effects, potentially enhancing membrane permeability, while the phenyl sulfone at the 4-position contributes to steric bulk and electronic modulation. Such modifications are critical in targeting enzymes like cyclooxygenase-2 (COX-2) or kinases, where precise spatial and electronic complementarity is required.
Recent structure-activity relationship (SAR) studies highlight the compound’s relevance. For instance, gyration radius analyses of pyrazole-sulfone derivatives reveal that compact molecular geometries correlate with improved receptor binding, a trend observed in 5-HT₆ receptor antagonists. The sulfone group’s ability to participate in hydrogen-bonding networks further augments selectivity, reducing off-target interactions. Additionally, the compound’s logP value (predicted 1.24±0.1 g/cm³) suggests moderate lipophilicity, balancing solubility and cellular uptake.
| Key Physicochemical Properties | Value |
|---|---|
| Molecular Formula | C₂₂H₁₈N₂O₃S |
| Molecular Weight | 390.5 g/mol |
| Predicted Boiling Point | 609.4±50.0 °C |
| Density | 1.24±0.1 g/cm³ |
| pKa | -4.03±0.10 |
Table 1: Physicochemical profile of 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone.
Research Trajectory and Scientific Interest Evolution
The trajectory of pyrazole-sulfone research has evolved from exploratory synthesis to targeted molecular design. Initial efforts focused on Knorr-type condensations of 1,3-diketones with hydrazines, yielding simple pyrazole cores. However, the integration of sulfones demanded innovative strategies, such as sulfonation of pyrazole intermediates or nucleophilic substitution at sulfone-activated positions. The compound 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone epitomizes these advances, synthesized via palladium-catalyzed cross-coupling or multi-component reactions that ensure regioselectivity.
Current investigations prioritize three axes:
- Diversification of Substituents : Introducing varied aryl or alkyl groups at the 1-, 3-, and 5-positions to probe SAR.
- Mechanistic Elucidation : Studying sulfone-directed protonation and nucleophilic addition pathways in η²-arenium complexes to refine synthetic protocols.
- Therapeutic Exploration : Screening against emerging targets like protein kinases or immune checkpoint inhibitors, leveraging the compound’s modular architecture.
This compound’s adaptability positions it as a scaffold for generating trisubstituted cyclohexenes or enantiomerically pure derivatives, reflecting a broader shift toward complexity in medicinal chemistry. Future work may explore its utility in photodynamic therapy or as a fluorophore, capitalizing on the sulfone’s electron-deficient character to tune optical properties.
Properties
IUPAC Name |
4-(benzenesulfonyl)-5-(4-methoxyphenyl)-1-phenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-27-19-14-12-17(13-15-19)22-21(28(25,26)20-10-6-3-7-11-20)16-23-24(22)18-8-4-2-5-9-18/h2-16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBWKMIEQBYKDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones, followed by sulfonation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, utilizing optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors can also be explored to enhance the scalability and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be oxidized to form sulfoxides or other higher oxidation states.
Reduction: The compound can be reduced to form sulfides or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with a methoxy phenyl group and a phenyl sulfone moiety. The synthesis typically involves multi-step organic reactions, including cyclocondensation reactions. Recent studies have demonstrated the successful synthesis of derivatives based on this core structure, which can be modified to enhance their biological activities .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of derivatives of 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone. For instance, a series of compounds derived from this structure were tested against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. Results indicated that many derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) demonstrating efficacy comparable to standard antibiotics .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that certain derivatives may induce apoptosis in cancer cells, potentially through mechanisms involving the inhibition of specific signaling pathways. This makes it a candidate for further research in cancer therapy .
Applications in Medicinal Chemistry
Drug Development : The unique structural characteristics of 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone allow for modifications that can lead to the development of new therapeutics. The ability to synthesize various derivatives provides a platform for optimizing pharmacological profiles.
Cosmetic Formulations : Given its chemical stability and potential bioactivity, this compound may also find applications in cosmetic formulations, particularly in products aimed at skin health and anti-aging .
Case Studies
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Structural and Functional Group Variations
a. Sulfone vs. Sulfonamide/Sulfonate
- The methyl substituents on the aryl rings reduce electron-donating effects relative to the methoxy group in the target .
- 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide (): Features a sulfonamide (-SO₂NH₂) group, which is structurally distinct from sulfone. Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), whereas sulfones may exhibit different biological mechanisms .
b. Oxidation State of Sulfur
- 5-[(3-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile (): Contains a thioether (-S-) group instead of sulfone.
c. Pyrazole Core Saturation
- 1-(4-Methyl-phenyl-sulfon-yl)-5-phenyl-4,5-dihydro-1H-pyrazole (): A dihydropyrazole (pyrazoline) with partial saturation, which may alter conformational flexibility and biological activity compared to the fully aromatic pyrazole in the target compound .
Physicochemical Properties
Crystallographic and Conformational Insights
- Planarity and Dihedral Angles : In sulfone-containing pyrazoles (e.g., ), the pyrazole ring is nearly planar (r.m.s. deviation < 0.03 Å), with dihedral angles between aryl groups ranging from 16° to 90°. These angles influence molecular packing and interaction with biological targets .
Biological Activity
5-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research studies and findings.
Synthesis
The synthesis of 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone typically involves the reaction of appropriate starting materials such as phenyl hydrazine and substituted phenacyl bromides. The compound's structure is confirmed through various spectroscopic methods, including NMR and mass spectrometry, ensuring the correct configuration and purity of the synthesized product.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of derivatives related to 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone. For instance, compounds derived from similar pyrazole structures were tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that some derivatives exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL against A. niger and P. mirabilis .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 10o | A. niger | 31.25 |
| 10p | P. mirabilis | 62.5 |
| 10l | S. aureus | Moderate |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied, with compounds exhibiting significant cytotoxic effects against various cancer cell lines. For example, derivatives of pyrazoles have shown IC50 values below 50 µM across different cancer types, indicating promising therapeutic efficacy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | NCI-H460 | 8.55 |
| Compound C | HeLa | 7.01 |
The mechanism by which these compounds exert their biological effects often involves the inhibition of key cellular pathways or enzymes. For instance, certain pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to disrupted microtubule dynamics and subsequent cell cycle arrest in cancer cells . Additionally, some compounds demonstrated antioxidant properties that could contribute to their cytotoxic effects by reducing oxidative stress within cells.
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Antibacterial Efficacy : A study on a series of pyrazole derivatives demonstrated significant antibacterial activity against multi-drug resistant strains of E. coli, suggesting their potential as new therapeutic agents in treating resistant infections.
- Cytotoxicity Against Cancer : Research involving a library of pyrazole compounds revealed several candidates with high selectivity for cancer cells over normal cells, with minimal side effects reported in preliminary toxicity studies.
- Leishmanicidal Activity : Some derivatives have shown promising leishmanicidal activity with IC50 values comparable to standard treatments, indicating potential for further development in tropical disease therapies .
Q & A
Q. What are the key synthetic pathways for 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or via Suzuki-Miyaura coupling for aryl group introduction .
- Step 2 : Sulfonation using sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) under basic conditions (e.g., NaH in THF) to introduce the sulfone moiety .
- Optimization : Critical parameters include temperature (60–100°C), solvent choice (THF, DCM), and catalyst-to-reagent ratios. For example, NaH-mediated reactions require anhydrous conditions to avoid hydrolysis .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions and aryl group connectivity .
- HPLC : Monitors reaction progress and purity (>95% threshold for pharmacological studies) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves spatial arrangement, as demonstrated for related sulfonated pyrazoles (e.g., dihedral angles between aryl groups: 16–89°) .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved for sulfone-containing pyrazole derivatives?
- Methodological Answer : Contradictions often arise from:
- Variability in purity : Impurities from incomplete sulfonation (e.g., residual sulfonyl chloride) may skew bioassay results. Mitigate via rigorous HPLC purification .
- Structural analogs : Subtle differences (e.g., 4-methoxy vs. 4-fluoro substituents) alter target binding. Use QSAR models to correlate substituent electronegativity with activity .
- Assay conditions : Standardize in vitro protocols (e.g., enzyme inhibition IC50 under fixed pH/temperature) .
Q. What reaction mechanisms govern the sulfone group’s stability under oxidative/reductive conditions?
- Methodological Answer :
- Oxidation : The sulfone group is resistant to further oxidation (unlike sulfides), but adjacent groups (e.g., pyrazole N-methyl) may react. Monitor via TLC with KMnO4 staining .
- Reduction : LiAlH4 selectively reduces carbonyl groups without affecting the sulfone. Confirm stability via 1H NMR tracking of sulfone protons .
Q. How can crystallographic data inform the design of derivatives with enhanced enzyme inhibition?
- Methodological Answer :
- Key Interactions : In related structures, sulfone oxygen atoms form hydrogen bonds with enzyme active sites (e.g., COX-2; distance: ~2.8 Å) .
- Modifications : Introduce electron-withdrawing groups (e.g., -CF3) to aryl rings to enhance binding affinity. Validate via docking simulations (e.g., AutoDock Vina) and crystallographic refinement .
Key Research Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
